molecular formula C9H8Cl2O3 B13529613 3-(2,4-Dichlorophenyl)-3-hydroxypropanoic acid

3-(2,4-Dichlorophenyl)-3-hydroxypropanoic acid

Cat. No.: B13529613
M. Wt: 235.06 g/mol
InChI Key: IWXJYKRNUNLSED-UHFFFAOYSA-N
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Description

3-(2,4-Dichlorophenyl)-3-hydroxypropanoic acid is an organic compound characterized by the presence of a dichlorophenyl group attached to a hydroxypropanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-Dichlorophenyl)-3-hydroxypropanoic acid typically involves the reaction of 2,4-dichlorobenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation and hydrolysis. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or pyridine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-Dichlorophenyl)-3-hydroxypropanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in ethanol.

Major Products Formed

    Oxidation: 3-(2,4-Dichlorophenyl)-3-oxopropanoic acid.

    Reduction: this compound.

    Substitution: 3-(2,4-Dichlorophenyl)-3-amino-propanoic acid.

Scientific Research Applications

3-(2,4-Dichlorophenyl)-3-hydroxypropanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(2,4-Dichlorophenyl)-3-hydroxypropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichlorophenoxyacetic acid
  • 3-(2,4-Dichlorophenyl)-3-oxopropanoic acid
  • 3-(2,4-Dichlorophenyl)-3-amino-propanoic acid

Uniqueness

3-(2,4-Dichlorophenyl)-3-hydroxypropanoic acid is unique due to its specific structural features, such as the presence of both a hydroxy group and a dichlorophenyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C9H8Cl2O3

Molecular Weight

235.06 g/mol

IUPAC Name

3-(2,4-dichlorophenyl)-3-hydroxypropanoic acid

InChI

InChI=1S/C9H8Cl2O3/c10-5-1-2-6(7(11)3-5)8(12)4-9(13)14/h1-3,8,12H,4H2,(H,13,14)

InChI Key

IWXJYKRNUNLSED-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(CC(=O)O)O

Origin of Product

United States

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